4-Methyl-benzylpyridinium chloride 4-Methyl-benzylpyridinium chloride
Brand Name: Vulcanchem
CAS No.: 30004-39-8
VCID: VC8262688
InChI: InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
SMILES: CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Molecular Formula: C13H14ClN
Molecular Weight: 219.71 g/mol

4-Methyl-benzylpyridinium chloride

CAS No.: 30004-39-8

Cat. No.: VC8262688

Molecular Formula: C13H14ClN

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-benzylpyridinium chloride - 30004-39-8

Specification

CAS No. 30004-39-8
Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride
Standard InChI InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Standard InChI Key IKDPUGYLVANLPL-UHFFFAOYSA-M
SMILES CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Canonical SMILES CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

4-Methyl-benzylpyridinium chloride is systematically named 1-benzyl-4-methylpyridin-1-ium chloride, reflecting its IUPAC nomenclature. Alternative designations include:

  • N-Benzyl-4-methyl-pyridinium chloride

  • 4-Methyl-1-(phenylmethyl)pyridin-1-ium chloride

  • NSC 157552 .

Structural Characteristics

The compound features:

  • A pyridinium ring (positively charged nitrogen at the 1-position).

  • A methyl group at the 4-position of the pyridinium ring.

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at the 1-position.

  • A chloride (Cl\text{Cl}^-) counterion.

The structural formula is represented as:
C13H14N+Cl\text{C}_{13}\text{H}_{14}\text{N}^+ \cdot \text{Cl}^-

Physicochemical Properties

Fundamental Properties

PropertyValue/DescriptionSource
CAS Number23662-66-0
Molecular FormulaC13H14ClN\text{C}_{13}\text{H}_{14}\text{ClN}
Molar Mass219.71 g/mol
Melting Point180–183°C
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Rotatable Bonds2
Topological Polar Surface Area3.9 Ų

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.5 ppm), and benzyl protons (δ 4.5–5.0 ppm).

    • 13C^{13}\text{C} NMR: Pyridinium carbons (δ 120–150 ppm), methyl carbon (δ 20–25 ppm), and benzyl carbons (δ 40–50 ppm).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 219.71 (M+^+) with fragmentation patterns corresponding to the pyridinium and benzyl moieties .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via quaternization of 4-methylpyridine with benzyl chloride:
C6H5CH2Cl+C5H4NCH3C13H14N+Cl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_5\text{H}_4\text{NCH}_3 \rightarrow \text{C}_{13}\text{H}_{14}\text{N}^+ \cdot \text{Cl}^-
Procedure:

  • Reaction Setup: Mix equimolar quantities of 4-methylpyridine and benzyl chloride in anhydrous acetonitrile.

  • Heating: Reflux at 80–90°C for 12–24 hours under inert atmosphere.

  • Isolation: Cool the mixture, filter precipitated product, and wash with diethyl ether.

  • Purification: Recrystallize from ethanol/water mixtures .

Industrial-Scale Considerations

  • Catalyst Optimization: Tributylamine or phase-transfer catalysts may enhance reaction rates.

  • Solvent Recovery: Distillation systems reclaim acetonitrile for cost efficiency.

  • Yield: Industrial processes report yields >85% with purity ≥99% via HPLC .

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Retention Time: ~6.2 minutes .

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): Endothermic peak at 182°C (melting).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 220°C .

Future Research Directions

  • Biological Screening: Evaluate antibacterial/antifungal efficacy against resistant strains.

  • Ionic Liquid Engineering: Optimize conductivity and thermal stability for energy storage.

  • Catalytic Applications: Assess performance in cross-coupling or polymerization reactions.

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